molecular formula C10H6BrNO2 B14654838 Azulene, 1-bromo-3-nitro- CAS No. 41321-60-2

Azulene, 1-bromo-3-nitro-

Cat. No.: B14654838
CAS No.: 41321-60-2
M. Wt: 252.06 g/mol
InChI Key: XDOXYEAGEVSRIH-UHFFFAOYSA-N
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Description

Azulene, 1-bromo-3-nitro- is a derivative of azulene, a non-alternant aromatic hydrocarbon known for its deep blue color and unique chemical properties Azulene itself is composed of fused five- and seven-membered rings, which contribute to its distinct electronic structure and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-bromo-3-nitroazulene typically involves the bromination of nitroazulene. One common method includes the use of dibromohydantoin in the presence of sulfuric acid. The reaction is carried out by adding nitroazulene and concentrated sulfuric acid to a flask, cooling the mixture to below 40°C, and then adding dibromohydantoin. The reaction mixture is stirred and maintained at 50-60°C until the reaction is complete. The product is then purified by recrystallization using methanol .

Industrial Production Methods: Industrial production of 1-bromo-3-nitroazulene follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves continuous monitoring of temperature and reaction time, followed by efficient purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-bromo-3-nitroazulene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidation states.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Formation of various substituted azulene derivatives.

    Reduction: Formation of 1-bromo-3-aminoazulene.

    Oxidation: Formation of oxidized azulene derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-bromo-3-nitroazulene involves its interaction with biological targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in substitution reactions, leading to the formation of new compounds with different biological activities. The compound’s unique electronic structure allows it to interact with various molecular targets, influencing pathways involved in inflammation, cancer, and microbial growth .

Comparison with Similar Compounds

Uniqueness: 1-bromo-3-nitroazulene is unique due to the presence of both bromine and nitro groups, which impart distinct chemical reactivity and potential applications. Its combination of electronic properties and functional groups makes it a valuable compound for research and industrial applications.

Properties

CAS No.

41321-60-2

Molecular Formula

C10H6BrNO2

Molecular Weight

252.06 g/mol

IUPAC Name

1-bromo-3-nitroazulene

InChI

InChI=1S/C10H6BrNO2/c11-9-6-10(12(13)14)8-5-3-1-2-4-7(8)9/h1-6H

InChI Key

XDOXYEAGEVSRIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C(C=C2[N+](=O)[O-])Br)C=C1

Origin of Product

United States

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